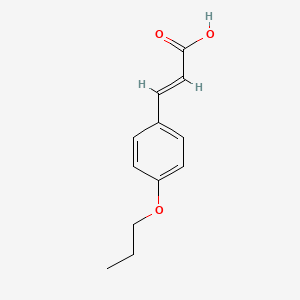

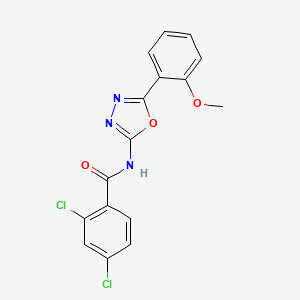

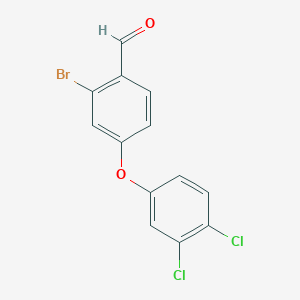

![molecular formula C17H23N3O6 B2656204 1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid CAS No. 2140326-51-6](/img/structure/B2656204.png)

1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid” is a specialty product for proteomics research . It is also known as 1-Boc-isonipecotic Acid, 1- (tert -Butoxycarbonyl)isonipecotic Acid, and 1-Boc-4-piperidinecarboxylic Acid .

Molecular Structure Analysis

The molecular formula of this compound is C11H19NO4 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

This compound is a solid at 20°C . Its melting point ranges from 149.0 to 153.0°C .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

This compound is a versatile intermediate in organic synthesis. Freund and Mederski (2000) described its utility in synthesizing spiro[indole-3,4′-piperidin]-2-ones, highlighting its role in anilide formation, N(1)-protection, and intramolecular cyclization under palladium catalysis. This synthesis route demonstrates the compound's significance in creating complex cyclic structures, which are valuable in pharmaceutical research and development Freund & Mederski, 2000.

Marin et al. (2004) further explored its applications in synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, showcasing its adaptability in creating amino acid derivatives that are crucial for developing peptide-based therapeutics Marin et al., 2004.

Material Science Applications

In the realm of material science, Hsiao et al. (2000) utilized derivatives of this compound to synthesize new polyamides with flexible main-chain ether linkages. These materials exhibit high thermal stability and solubility in polar solvents, making them ideal for advanced applications in electronics and coatings Hsiao, Yang, & Chen, 2000.

Pharmacological Synthesis

The compound has been employed as a key intermediate in the synthesis of biologically active molecules. Liu Ya-hu (2010) synthesized tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for benzimidazole compounds, which are known for their wide range of pharmacological activities Liu Ya-hu, 2010.

Analytical Chemistry

Yang et al. (2021) conducted a study involving the synthesis of tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, where they utilized X-ray diffraction, FT-IR, NMR spectroscopy, and MS to confirm the compound's structure. This research not only underscores the compound's role in synthesis but also highlights its importance in analytical methods, providing insights into the structural dynamics of complex molecules Yang et al., 2021.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitroanilino)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O6/c1-16(2,3)26-15(23)19-10-8-17(9-11-19,14(21)22)18-12-4-6-13(7-5-12)20(24)25/h4-7,18H,8-11H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIMKHJNDYWBGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

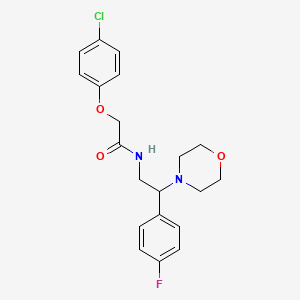

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzoylbenzamide](/img/structure/B2656122.png)

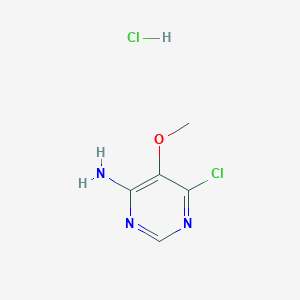

![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2656126.png)

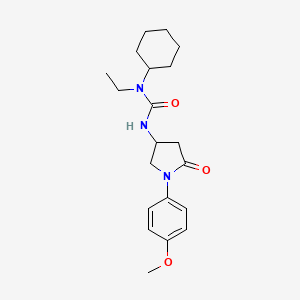

![3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2656130.png)

![3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2656137.png)

![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2656141.png)